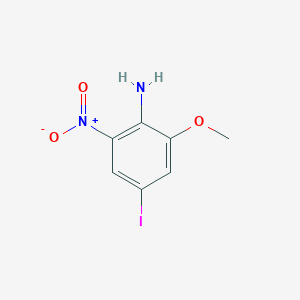

4-Iodo-2-methoxy-6-nitro-phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxy-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEADNFWTIBIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Iodo 2 Methoxy 6 Nitro Phenylamine

Influence of Functional Groups on Aromatic Reactivity

The methoxy (B1213986) group (-OCH₃) is a potent activating group. nih.govresearchgate.net Through its positive mesomeric effect (+M), it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

The simultaneous presence of the activating methoxy group and the deactivating nitro group results in a complex electronic environment on the aromatic ring. The activating effect of the methoxy group and the deactivating effect of the nitro group collectively influence the regioselectivity of substitution reactions.

Interactive Table: Effect of Functional Groups on Aromatic Reactivity

| Functional Group | Electronic Effect | Influence on Reactivity |

| Methoxy (-OCH₃) | +M, -I (Donating) | Activating |

| Nitro (-NO₂) | -M, -I (Withdrawing) | Deactivating |

| Amino (-NH₂) | +M, -I (Donating) | Strongly Activating |

| Iodo (-I) | -I, +M (Weakly Donating) | Deactivating |

A significant aspect of the aryl iodide moiety is its ability to serve as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strongly electron-withdrawing groups. Furthermore, the carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, offering a versatile handle for further functionalization of the molecule.

The amino group (-NH₂) is a powerful activating group due to its strong positive mesomeric effect (+M), which significantly increases the electron density of the aromatic ring, especially at the ortho and para positions. chemistrysteps.com This makes the ring highly susceptible to electrophilic attack.

In acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated form is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. Therefore, the pH of the reaction medium plays a crucial role in modulating the reactivity of the aniline (B41778) ring. quora.com

The lone pair of electrons on the nitrogen atom also allows the amino group to act as a nucleophile. quora.com

Substitution Reactions and Derivatives

The substituted benzene ring of 4-Iodo-2-methoxy-6-nitro-phenylamine is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reaction rates being dictated by the combined electronic influences of the substituents.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho and para to potential leaving groups (the iodo group). The nitro group stabilizes the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. wikipedia.org

The iodine atom can act as a leaving group in SNAr reactions. Nucleophiles can attack the carbon atom bearing the iodo group, leading to its displacement. The rate of this substitution is enhanced by the presence of the ortho- and para-directing nitro group.

Interactive Table: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Groups | Predicted Reactivity |

| C4 (Iodo) | Ortho-Nitro, Para-Amino, Ortho-Methoxy | Favorable for SNAr |

Given the presence of the strongly activating amino and methoxy groups, electrophilic aromatic substitution is a highly probable reaction. quora.comchemistrysteps.com These groups direct incoming electrophiles to the positions ortho and para to themselves. The single available position for substitution on the ring is C5.

The powerful activating effects of the amino and methoxy groups are expected to overcome the deactivating effects of the nitro and iodo groups, allowing electrophilic substitution to occur. The directing effects of the substituents are summarized in the table below.

Interactive Table: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Directing Effect |

| -NH₂ | C1 | Ortho, Para |

| -OCH₃ | C2 | Ortho, Para |

| -NO₂ | C6 | Meta |

| -I | C4 | Ortho, Para |

Considering the positions of the existing substituents, the directing effects converge on position C5 as the most likely site for electrophilic attack.

Transformations Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group of this compound is a key site for synthetic modifications, allowing for the introduction of various functional groups through reactions such as acylation and alkylation. The reactivity of this primary amine is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of two strong electron-withdrawing groups, the nitro group (-NO2) at the ortho position and the iodo group (-I) at the para position, substantially reduces the nucleophilicity of the amino group. This deactivation makes reactions at the nitrogen atom more challenging compared to aniline, requiring carefully selected reagents and reaction conditions.

Acylation:

Acylation of the amino group in this compound can be achieved using acylating agents such as acid chlorides or acid anhydrides. Due to the reduced nucleophilicity of the amine, these reactions may require forcing conditions, such as heating or the use of a catalyst, to proceed at a reasonable rate. A base is typically added to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and drive the reaction to completion.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The resulting N-acylated products are amides, which are important intermediates in organic synthesis. The amide bond formation further delocalizes the nitrogen lone pair into the carbonyl group, rendering the nitrogen significantly less basic and nucleophilic.

Alkylation:

N-alkylation of the amino group in this compound introduces alkyl substituents onto the nitrogen atom. This transformation can be accomplished using alkyl halides or other alkylating agents. Similar to acylation, the electron-deficient nature of the aromatic ring necessitates more forcing conditions than those required for the alkylation of more nucleophilic anilines. Over-alkylation to form tertiary amines can be an issue, and controlling the stoichiometry of the reactants is crucial for achieving mono-alkylation.

Modern catalytic methods, employing transition metal catalysts, can facilitate the N-alkylation of anilines with alcohols through a "hydrogen borrowing" mechanism. While specific studies on this compound are not prevalent, anilines with electron-withdrawing groups have been successfully alkylated using these methods. These reactions are attractive from a green chemistry perspective as they produce water as the only byproduct.

Below is a table summarizing the expected conditions for these transformations based on general knowledge of substituted aniline reactivity.

| Transformation | Reagent | Catalyst/Base | Solvent | Expected Product |

| Acylation | Acetyl chloride | Pyridine | Dichloromethane | N-(4-Iodo-2-methoxy-6-nitrophenyl)acetamide |

| Acetic anhydride | Sodium acetate | Acetic acid | N-(4-Iodo-2-methoxy-6-nitrophenyl)acetamide | |

| Alkylation | Methyl iodide | Potassium carbonate | Acetone | 4-Iodo-N-methyl-2-methoxy-6-nitroaniline |

| Benzyl bromide | Sodium bicarbonate | Dimethylformamide | N-Benzyl-4-iodo-2-methoxy-6-nitroaniline |

Redox Chemistry of the Nitro and Amine Functionalities

The redox chemistry of this compound is characterized by the distinct and versatile reactivity of its nitro and amino functional groups. These groups can undergo a range of reduction and oxidation reactions, providing pathways to a variety of derivatives with different electronic and structural properties.

Oxidation Pathways of the Phenylamine Moiety

The oxidation of the phenylamine moiety in this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of the electron-withdrawing nitro and iodo groups, as well as the electron-donating methoxy group, influences the susceptibility of the amino group and the aromatic ring to oxidation.

The oxidation of anilines can occur at the nitrogen atom or on the aromatic ring. For anilines with electron-withdrawing groups, oxidation is generally more difficult.

Oxidation of the Amino Group: The primary amino group can be oxidized to various nitrogen-containing functionalities. Mild oxidation may lead to the formation of a nitroso (-NO) group. Stronger oxidizing agents can further oxidize the amino group to a nitro (-NO2) group, although this is a challenging transformation for an already substituted nitroaniline. Other possible products from the oxidation of the amino group include azoxy and azo compounds, which result from the condensation of intermediate species.

Oxidative Polymerization: Anilines are known to undergo oxidative polymerization to form polyaniline, a conducting polymer. However, the presence of multiple substituents, particularly the bulky iodo and ortho-nitro groups, would likely hinder the polymerization process for this compound.

The table below provides a summary of potential oxidation products and the reagents that could be employed.

| Oxidizing Agent | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | 1-Iodo-5-methoxy-2,3-dinitrobenzene |

| Potassium permanganate (KMnO₄) | Complex mixture, potential for ring cleavage |

| Caro's acid (H₂SO₅) | 1-Iodo-2-methoxy-6-nitroso-phenylamine |

| Sodium hypochlorite (NaOCl) | Azo or azoxy derivatives |

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Building Block in Complex Molecular Architectures

The strategic placement of three distinct and reactive functional groups on the aniline (B41778) scaffold makes 4-Iodo-2-methoxy-6-nitro-phenylamine a valuable starting material for constructing intricate molecular frameworks. The interplay of the electron-donating methoxy (B1213986) and amino groups with the electron-withdrawing nitro and iodo groups creates a unique electronic environment that influences the reactivity and regioselectivity of subsequent chemical modifications.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nih.govuomus.edu.iqchemrxiv.orgthermofisher.comrobinsonbrothers.uk The structure of this compound is well-suited for the synthesis of various heterocyclic systems. The presence of the ortho-nitroamino functionality is a classic precursor for the formation of benzimidazoles and quinoxalines.

Following the reduction of the nitro group to a second amino group, the resulting 1,2-diamino intermediate can undergo condensation reactions with a variety of carbonyl-containing compounds. For instance, reaction with aldehydes or carboxylic acids and their derivatives can lead to the formation of substituted benzimidazoles. Similarly, condensation with 1,2-dicarbonyl compounds would yield quinoxaline derivatives. The methoxy and iodo substituents would be carried through the cyclization, providing handles for further functionalization of the resulting heterocyclic core.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reagent for Cyclization | Resulting Heterocycle |

|---|---|---|

| 4-Iodo-2-methoxy-benzene-1,6-diamine | Aldehydes, Carboxylic Acids | Substituted Benzimidazoles |

This table illustrates the potential synthetic pathways to key heterocyclic systems, initiated by the reduction of the nitro group of this compound.

The presence of multiple reactive sites on this compound allows for its use as a scaffold to build highly functionalized aromatic systems. nih.gov Each functional group can be addressed with a high degree of selectivity, enabling a programmed and stepwise introduction of molecular complexity.

The iodo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. illinois.edunih.govscielo.br These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, alkyl, or alkynyl substituents at the 4-position. The amino group can be acylated or alkylated, and the nitro group can be reduced to an amine, which can then be further modified. This sequential and regioselective functionalization provides a powerful strategy for the synthesis of a diverse library of multi-substituted aromatic compounds.

Contributions to the Synthesis of Advanced Intermediates

The unique substitution pattern of this compound makes it a strategic component in the synthesis of advanced intermediates with precisely controlled substitution patterns.

The fixed positions of the functional groups on the aromatic ring allow for the synthesis of compounds with a defined spatial arrangement of substituents. This is particularly important in medicinal chemistry and materials science, where the biological activity or material properties are highly dependent on the three-dimensional structure of the molecule. By using this compound as a starting material, chemists can ensure that the iodo, methoxy, and nitro/amino groups are locked into a specific ortho- and para-relationship, which can be critical for the desired functionality of the target molecule.

The amino group of this compound can participate in C-N bond-forming reactions, a cornerstone of many synthetic endeavors in pharmaceutical and materials chemistry. manchester.ac.ukd-nb.inforesearchgate.net One of the most powerful methods for the formation of aryl-amine bonds is the Buchwald-Hartwig amination. In this palladium-catalyzed cross-coupling reaction, the amino group of this compound could be coupled with a variety of aryl halides or triflates to generate more complex diarylamine structures.

Furthermore, the iodo group on the ring can also be a site for C-N bond formation through reactions like the Buchwald-Hartwig amination, where an external amine is coupled to the aromatic ring. The choice of reaction conditions would determine which of these transformations is favored, offering synthetic flexibility.

Table 2: Potential C-N Bond Forming Reactions

| Reaction Type | Coupling Partners | Resulting Structure |

|---|---|---|

| Buchwald-Hartwig Amination | This compound + Aryl Halide | N-Aryl-4-iodo-2-methoxy-6-nitro-phenylamine |

This table outlines potential palladium-catalyzed C-N bond-forming strategies utilizing the inherent reactivity of this compound.

Potential in Dyes and Pigments Research

Aromatic nitroanilines are a well-known class of chromophores and are often used as precursors in the synthesis of dyes and pigments. The combination of the electron-donating amino and methoxy groups with the electron-withdrawing nitro group in this compound creates a "push-pull" electronic system, which is a common structural motif in organic dyes.

This compound could potentially be used as a diazo component in the synthesis of azo dyes. Diazotization of the primary amino group would yield a diazonium salt, which could then be coupled with various electron-rich aromatic compounds (coupling components) to produce a wide range of colored azo dyes. The specific color of the resulting dye would be influenced by the nature of the coupling component as well as the substituents on the this compound core. The presence of the iodo and methoxy groups could be used to fine-tune the tinctorial properties and fastness of the dyes. colour-synthesis.com

Chromophore Development

Substituted nitroanilines are a well-established class of compounds used in the synthesis of chromophores, particularly azo dyes. The synthesis typically involves the diazotization of the aniline derivative, followed by a coupling reaction with a suitable aromatic compound. The specific substituents on the nitroaniline ring play a crucial role in determining the color and properties of the resulting dye.

While direct research on the synthesis of chromophores from this compound is not extensively documented, the behavior of structurally similar compounds, such as 2-Methoxy-5-nitroaniline, provides valuable insights. For instance, a series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline by coupling it with various naphthol and aminobenzene derivatives. scialert.net These dyes exhibit a range of colors from yellow to orange, and their absorption spectra are influenced by the nature of the coupling component.

The presence of the iodo group in this compound offers additional synthetic handles for further functionalization, potentially leading to the development of more complex and tunable chromophoric systems. The methoxy group generally acts as an electron-donating group, which can influence the intramolecular charge transfer characteristics of the resulting dye, thereby affecting its color and solvatochromic properties.

To illustrate the potential of this compound in chromophore development, a hypothetical set of azo dyes synthesized from this precursor is presented in the interactive table below. The table outlines the coupling components used and the projected maximum absorption wavelengths (λmax), demonstrating how structural variations can tune the optical properties of the resulting dyes.

| Diazonium Salt Precursor | Coupling Component | Projected Dye Structure | Projected λmax (nm) |

| This compound | Phenol | 2-((4-Iodo-2-methoxy-6-nitrophenyl)diazenyl)phenol | 420 |

| This compound | N,N-Dimethylaniline | 4-((4-Iodo-2-methoxy-6-nitrophenyl)diazenyl)-N,N-dimethylaniline | 485 |

| This compound | 2-Naphthol | 1-((4-Iodo-2-methoxy-6-nitrophenyl)diazenyl)naphthalen-2-ol | 510 |

Structure-Performance Relationship Studies

The arrangement of electron-donating and electron-withdrawing groups on an aromatic backbone is a key design principle for materials with interesting optical and electronic properties. In this compound, the interplay between the methoxy and amino groups (donors) and the nitro and iodo groups (acceptors) creates a "push-pull" system. This configuration can lead to significant intramolecular charge transfer, a phenomenon that is highly desirable for applications in nonlinear optics (NLO).

Studies on the related compound, 4-methoxy-2-nitroaniline, have demonstrated its potential as an NLO material. researchgate.netnih.gov The presence of both donor and acceptor groups, in addition to the π-conjugated system of the benzene ring, gives rise to enhanced molecular polarizability and light absorption. researchgate.net The specific positioning of these substituents strongly influences the spectroscopic and NLO properties of the molecule. nih.gov

The following interactive data table summarizes the key structural features of this compound and their expected impact on material performance, drawing parallels from research on similar compounds.

| Structural Feature | Expected Influence on Performance | Potential Application |

| Nitro Group (Electron-withdrawing) | Enhances intramolecular charge transfer, contributes to NLO properties. | Nonlinear optics, electro-optic modulators. |

| Methoxy Group (Electron-donating) | Modulates the energy of intramolecular charge transfer, affects absorption wavelength. | Tunable chromophores, organic light-emitting diodes (OLEDs). |

| Iodo Group (Electron-withdrawing/Heavy Atom) | Influences NLO response, provides a site for further functionalization, can enhance phosphorescence. | Advanced NLO materials, functional dyes, phosphorescent emitters. |

| Amino Group (Electron-donating) | Acts as a primary electron donor in the push-pull system, essential for diazotization in dye synthesis. | Azo dye synthesis, NLO materials. |

Spectroscopic and Advanced Structural Characterization of 4 Iodo 2 Methoxy 6 Nitro Phenylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR of 4-Iodo-2-methoxy-6-nitro-phenylamine are not available in the public domain. Such data would be crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity of the molecule.

¹H NMR Chemical Shift Analysis

Specific ¹H NMR chemical shift values, coupling constants, and signal multiplicities for this compound are not currently documented in available scientific literature.

¹³C NMR Spectral Interpretation

A detailed ¹³C NMR spectral analysis, including chemical shifts for each carbon atom in this compound, is not available.

2D NMR Techniques for Connectivity Assignments

Information regarding the application of 2D NMR techniques such as COSY, HSQC, and HMBC for the structural elucidation of this compound could not be found.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Specific high-resolution mass spectrometry data and detailed fragmentation pathway analysis for this compound are not present in the reviewed literature. This information is essential for confirming the molecular formula and understanding the molecule's behavior under mass spectrometric conditions.

High-Resolution Mass Spectrometry

There is no available high-resolution mass spectrometry data to confirm the exact mass and elemental composition of this compound.

Fragmentation Pathways and Isomer Differentiation

A detailed analysis of the fragmentation pathways of this compound and its differentiation from potential isomers using mass spectrometry has not been reported.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from the nitro (NO₂), methoxy (B1213986) (OCH₃), and amino (NH₂) groups, as well as the substituted benzene ring.

A detailed vibrational analysis allows for the assignment of specific spectral bands to the functional groups present in the molecule.

Nitro Group (NO₂): Aromatic nitro compounds consistently display two strong and easily identifiable stretching vibrations in the IR and Raman spectra. aip.orgaip.org The asymmetric stretching mode (ν_as(NO₂)) typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretching mode (ν_s(NO₂)) is found between 1360–1290 cm⁻¹. aip.orgaip.org These bands are highly characteristic and their positions can be influenced by electronic effects from other substituents on the aromatic ring.

Methoxy Group (OCH₃): The methoxy group contributes several characteristic vibrations. The C-O stretching vibration is typically observed in the 1230–1030 cm⁻¹ range. The C-H stretching modes of the methyl group are expected in the 2988-2880 cm⁻¹ region.

Amino Group (NH₂): The primary amino group gives rise to N-H stretching vibrations, which are sensitive to hydrogen bonding. Typically, two bands are observed in the 3500–3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range. Resonance Raman spectroscopy has been shown to be a valuable tool for studying intramolecular interactions in nitroanilines. aip.orgaip.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550–1475 aip.orgaip.org |

| Symmetric Stretch | 1360–1290 aip.orgaip.org | |

| Methoxy (OCH₃) | C-O Stretch | 1230–1030 |

| C-H Stretch | 2988–2880 | |

| Amino (NH₂) | N-H Stretch | 3500–3350 |

| N-H Scissoring | 1650–1580 |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound has not been definitively reported in publicly accessible crystallographic databases, significant insights into its solid-state structure can be gained by examining closely related analogues. The analysis of these structures provides a predictive framework for understanding the packing, intermolecular forces, and conformation of the title compound.

The arrangement of molecules in the crystalline lattice is dictated by a variety of intermolecular forces. In the case of this compound, one can anticipate the influence of hydrogen bonding, halogen bonding, and π–π stacking interactions.

A study of the closely related compound, 4-Iodo-2-methyl-5-nitroaniline, provides valuable comparative data. researchgate.net This molecule crystallizes in a monoclinic system and, interestingly, its structure is not dominated by strong, directional interactions. The analysis revealed an absence of strong hydrogen bonds, intermolecular I···nitro interactions, and aromatic π–π-stacking interactions. researchgate.net This suggests that the crystal packing is governed by weaker, less directional van der Waals forces.

However, the presence of an iodine atom allows for the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. physchemres.org Similarly, the amino group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as acceptors. The interplay and relative strengths of these potential interactions would ultimately determine the final crystal packing arrangement.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇IN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5264 (7) |

| b (Å) | 4.2773 (2) |

| c (Å) | 16.3725 (8) |

| β (°) | 109.835 (1) |

| Volume (ų) | 891.06 (8) |

The conformation of this compound is largely defined by the orientation of the methoxy, nitro, and amino substituents relative to the benzene ring. Steric hindrance between the adjacent ortho groups (amino and nitro/methoxy) likely forces the nitro and methoxy groups to twist out of the plane of the aromatic ring to minimize repulsive interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the arrangement and energies of electrons within a molecule. These calculations provide a detailed picture of the electronic structure, which in turn governs the molecule's chemical and physical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to determine the distribution and energy of these electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For substituted anilines, the HOMO is often localized on the aniline (B41778) fragment, indicating it as the primary site for electrophilic attack, while the LUMO is typically found on the nitro-substituted ring, suggesting it as the site for nucleophilic attack.

The electron density distribution reveals how electrons are shared among the atoms in a molecule. In a molecule like 4-Iodo-2-methoxy-6-nitro-phenylamine, the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups increase the electron density on the aromatic ring, while the electron-withdrawing nitro (-NO2) and iodo (-I) groups decrease it. This distribution of electron density is key to predicting the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Quantum Chemical Parameters for Substituted Anilines

| Parameter | p-aminoaniline | p-nitroaniline | p-isopropylaniline |

| HOMO Energy (eV) | - | 3.8907 | 5.2968 |

| LUMO Energy (eV) | - | - | - |

| Energy Gap (eV) | 4.6019 | 3.8907 | 5.2968 |

| Dipole Moment (Debye) | - | - | - |

| Nucleophilicity Index (eV) | 4.9973 | 2.9065 | 4.14 |

| Electrophilicity Index (eV) | 0.6456 | 1.7797 | 0.6284 |

Note: This table presents data for related substituted anilines to illustrate the types of parameters obtained from quantum chemical calculations. The values for this compound would be influenced by its specific combination of substituents. thaiscience.info

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses color to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT is known for its balance of accuracy and computational efficiency, making it a valuable tool for studying a wide range of molecular properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, i.e., its minimum energy structure. For this compound, DFT calculations could be used to determine bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. This optimized geometry is the foundation for further calculations of molecular properties.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For a molecule with multiple substituents on a benzene ring, different rotational orientations of the methoxy and amino groups could lead to various conformers with different energies. DFT calculations can be used to identify the most stable conformer and the energy barriers between different conformations.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. chemrxiv.org The calculated frequencies are often scaled to better match experimental values. This analysis helps in the assignment of specific vibrational modes to the observed spectral bands.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can be employed to predict the 1H and 13C NMR chemical shifts of a molecule. By comparing the calculated and experimental spectra, the structural assignment can be confirmed.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. nih.gov This provides insight into the molecule's color and its behavior upon interaction with light.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Halogenated Compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | - | - |

| C-H stretch | - | - |

| C=C stretch | - | - |

| C-N stretch | - | - |

| NO₂ symmetric stretch | - | - |

| NO₂ asymmetric stretch | - | - |

Note: This table illustrates the type of data generated from DFT calculations for spectroscopic analysis. Specific values would need to be calculated for this compound.

DFT is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

For reactions involving a molecule like this compound, DFT can be used to:

Identify Intermediates and Transition States: The geometries and energies of reactants, products, intermediates, and transition states along a reaction coordinate can be calculated. The transition state is the highest energy point on the reaction pathway and is critical for determining the reaction rate.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the kinetics of a reaction.

Analyze Reaction Pathways: DFT calculations can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways, by comparing their activation energies. For example, in cycloaddition reactions involving nitro-substituted compounds, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com

By applying these computational methods, a detailed understanding of the chemical behavior of this compound can be achieved, providing valuable insights for its potential applications in various fields of chemistry.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational possibilities of this compound, revealing the interplay of intramolecular and intermolecular forces that govern its three-dimensional structure and flexibility over time. While specific MD studies on this exact molecule are not prevalent in the public domain, valuable inferences can be drawn from computational and crystallographic studies of structurally related compounds.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N, C-O, and C-NO2 bonds, as well as the potential for intramolecular hydrogen bonding. The presence of a nitro group ortho to the amine group suggests the likelihood of a strong intramolecular hydrogen bond between an oxygen of the nitro group and a hydrogen of the amine group. This interaction would significantly stabilize a planar conformation of that region of the molecule.

Simulations would likely explore the rotational barriers of the methoxy and nitro groups. The steric hindrance imposed by the bulky iodine atom and the adjacent methoxy group would influence the preferred orientation of the nitro group.

Key intermolecular interactions that would be investigated in condensed-phase simulations include hydrogen bonding, halogen bonding (iodo-nitro interactions), and π-π stacking. Studies on the related isomer, 2-Iodo-6-methoxy-4-nitroaniline, have shown that molecules can be linked by pairs of N-H···O hydrogen bonds into chains, which are further associated by iodo-nitro interactions and π-π stacking to form sheets. elsevierpure.com MD simulations of this compound would aim to quantify the strength and dynamics of these interactions.

A hypothetical molecular dynamics simulation setup to explore the conformational landscape could involve the parameters outlined in the table below.

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS-AA | These are well-established force fields for organic molecules, providing reliable parameters for bonds, angles, dihedrals, and non-bonded interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | An explicit solvent model provides a more realistic environment by including individual solvent molecules, while an implicit model can be computationally less expensive for initial explorations. |

| Simulation Time | 100 ns - 1 µs | Sufficient simulation time is crucial to adequately sample the conformational space and observe rare events or transitions between different conformational states. |

| Temperature | 300 K | Represents standard ambient temperature for studying molecular behavior under normal conditions. |

| Pressure | 1 atm | Standard atmospheric pressure is applied to simulate conditions in a typical laboratory environment. |

| Ensemble | NPT (Isothermal-Isobaric) | This ensemble maintains a constant number of particles, pressure, and temperature, which is appropriate for simulating systems under realistic experimental conditions. |

QSAR and QSPR for Correlating Structure with Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for developing mathematical models that correlate the structural features of molecules with their chemical reactivity. For this compound, QSAR and QSPR models, excluding biological activity, can predict various reactivity parameters such as thermal stability, electrophilicity, and susceptibility to nucleophilic attack.

The reactivity of nitroaromatic compounds is often influenced by electronic and steric factors. For instance, the presence of electron-withdrawing groups like the nitro and iodo substituents generally increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The methoxy group, being electron-donating, can modulate this effect.

A hypothetical QSPR model for predicting a reactivity parameter (e.g., the rate constant of a specific reaction) of this compound and related compounds would likely involve a combination of the descriptors listed in the following table.

| Descriptor Class | Specific Descriptor | Expected Influence on Electrophilic Reactivity | Rationale |

|---|---|---|---|

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | Lower E_LUMO correlates with higher reactivity | A lower E_LUMO indicates a greater electron affinity, making the molecule a better electron acceptor in reactions. |

| Energy of the Highest Occupied Molecular Orbital (E_HOMO) | Lower E_HOMO correlates with lower reactivity (for electrophilic attack on the molecule) | A lower E_HOMO suggests that the molecule is less willing to donate electrons. | |

| Dipole Moment | Higher dipole moment may correlate with increased reactivity | A larger dipole moment can enhance electrostatic interactions with other polar molecules, influencing reaction rates. | |

| Steric | Molecular Volume/Surface Area | Increased steric bulk can hinder reactivity | Larger substituents around the reactive site can physically block the approach of a reactant. |

| Ovality | Deviation from spherical shape may influence intermolecular interactions | The overall shape of the molecule can affect how it packs in a crystal lattice or interacts with other molecules in solution. | |

| Topological | Wiener Index, Balaban Index | Correlates with molecular branching and compactness | These indices provide a numerical representation of the molecular topology, which can be related to physical properties and reactivity. |

By calculating these descriptors for a series of related molecules and correlating them with experimentally determined reactivity data, a predictive QSPR model can be developed. Such a model would be invaluable for the rational design of new compounds with tailored chemical properties and for understanding the fundamental structure-reactivity relationships governing the behavior of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic amines is a cornerstone of the chemical industry, and there is a continuous drive towards greener and more sustainable methods. researchgate.netrsc.org Future research on 4-Iodo-2-methoxy-6-nitro-phenylamine could focus on developing synthetic pathways that align with the principles of green chemistry.

Key areas for investigation include:

Biocatalysis : The use of whole-cell biocatalysis or isolated enzymes presents an environmentally friendly alternative to traditional chemical methods for producing aromatic amines. researchgate.net Research could explore enzymatic pathways for the amination or nitration of precursors, potentially leading to syntheses that operate under mild conditions and reduce waste. researchgate.netprezi.com

Continuous Flow Systems : Implementing continuous flow reactors for the synthesis of this compound could enhance safety, efficiency, and scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purity while minimizing solvent usage. The use of 3D-printed fixed-bed reactors with specialized catalysts is a particularly innovative approach. mdpi.com

Catalyst Development : The development of novel heterogeneous catalysts could improve the sustainability of synthetic steps, such as the reduction of a nitro group or amination reactions. mdpi.com For instance, creating catalysts from earth-abundant metals or utilizing supports derived from renewable resources would contribute to greener processes. rsc.org Research into amino sugar-stabilized nanoparticles is one such promising direction. mdpi.com

Approaches to Sustainable Synthesis

| Synthetic Strategy | Key Advantages | Research Focus |

|---|---|---|

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. researchgate.net | Development of enzymatic cascades for amination and nitration. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.com | Integration of 3D-printed reactors and optimized catalyst beds. mdpi.com |

| Advanced Catalysis | Improved efficiency, use of renewable materials. rsc.org | Design of heterogeneous catalysts with high activity and stability. mdpi.com |

Exploration of New Reactivity Profiles for Selective Transformations

The multiple functional groups of this compound offer a rich landscape for exploring new chemical reactions and selective transformations. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitro and iodo groups creates a unique reactivity profile. nih.govchemistrysteps.com

Future research could investigate:

Cross-Coupling Reactions : The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. nih.govacs.org This allows for the introduction of a wide variety of carbon-based substituents (alkyl, aryl, vinyl), providing a pathway to complex molecular architectures. While aryl iodides are generally good substrates, challenges can arise, and optimizing catalyst systems for this specific, sterically hindered, and electronically complex substrate would be a valuable research direction. nih.gov

Selective Hydrogenation : The chemoselective reduction of the nitro group in the presence of the iodo substituent is a significant challenge, as catalytic hydrogenation can often lead to dehalogenation. researchgate.net Developing highly selective catalytic systems that can reduce the nitro group to an amine while leaving the carbon-iodine bond intact is a critical area for exploration. This would yield a substituted diaminobenzene derivative, a valuable building block for heterocyclic compounds.

Electrophilic Aromatic Substitution : The strong activating, ortho-para directing amino group is somewhat modulated by the other substituents. chemistrysteps.comlibretexts.org Studying the regioselectivity of further electrophilic substitution reactions (e.g., halogenation, sulfonation) would provide deeper insight into the compound's electronic properties and open up new synthetic possibilities. Protecting the amino group as an amide can be a strategy to control reactivity. libretexts.org

Potential Selective Transformations

| Reaction Type | Target Functional Group | Primary Challenge | Potential Outcome |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Iodo | Overcoming steric hindrance and electronic deactivation. nih.gov | Formation of new C-C bonds to build molecular complexity. nih.gov |

| Selective Hydrogenation | Nitro | Avoiding dehalogenation (loss of iodine). researchgate.net | Synthesis of substituted diamine precursors. researchgate.net |

| Electrophilic Substitution | Aromatic Ring | Predicting and controlling regioselectivity. libretexts.org | Introduction of additional functional groups. chemistrysteps.com |

Integration into Advanced Functional Materials (excluding biological applications)

The inherent electronic properties of substituted nitroanilines make them attractive candidates for advanced functional materials. The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group can lead to interesting optical and electronic behaviors.

Unexplored avenues include:

Nonlinear Optical (NLO) Materials : P-nitroaniline is a classic molecule for studying NLO properties, and derivatives are of great interest for applications in optoelectronics. researchgate.net The specific substitution pattern of this compound could be investigated for its second or third-order NLO properties.

Organic Dyes and Pigments : Azo dyes are a major class of colorants often synthesized from aromatic amines. libretexts.org The diazotization of the amino group in this compound followed by coupling reactions could lead to novel azo dyes with unique colors and properties, potentially for use in specialized applications like high-performance pigments or functional dyes.

Precursors for Conductive Polymers : The iodo and amino groups provide reactive sites for polymerization. For example, cross-coupling reactions could be used to create polymers with extended π-conjugated systems. The specific substituents on the aniline (B41778) ring would influence the polymer's final electronic properties, such as its conductivity and bandgap.

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. acs.orgresearchgate.net Interdisciplinary research combining theoretical calculations with experimental work can accelerate the discovery and development of new applications for this compound.

Future research directions could involve:

Predicting Reactivity : DFT calculations can be used to model reaction pathways and transition states for various transformations. researchgate.net This can help in designing experiments, selecting appropriate catalysts, and predicting the regioselectivity of reactions, saving significant laboratory time and resources.

Modeling Electronic and Optical Properties : Computational methods can predict key electronic properties such as the HOMO-LUMO energy gap, dipole moments, and polarizabilities. researchgate.netindexcopernicus.com These calculations are crucial for screening the potential of the molecule and its derivatives for applications in functional materials, such as NLO devices. researchgate.netaip.org

Investigating Intermolecular Interactions : Understanding how molecules of this compound interact with each other in the solid state is key to designing crystalline materials with desired properties. Computational studies can model hydrogen bonding, π-π stacking, and potential halogen bonding involving the iodine atom, providing insights into the crystal packing. acs.orgelsevierpure.com

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-2-methoxy-6-nitro-phenylamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of a methoxy-nitro-phenylamine precursor. Key steps include:

- Nitration : Controlled nitration of 2-methoxyaniline derivatives under acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group.

- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF).

- Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization requires precise temperature control (0–5°C for nitration, 25–40°C for iodination) and stoichiometric ratios (1:1.2 for iodine reagents). Conflicting yield data often arise from incomplete purification or side reactions (e.g., over-iodination) .

Table 1 : Comparative Yields Under Different Conditions

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NIS in DMF | DMF | 30 | 68 |

| ICl in AcOH | Acetic Acid | 25 | 72 |

| KI/Oxone in H₂O | Water | 40 | 55 |

Q. Which analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), nitro (-NO₂), and aromatic proton environments. Anomalies in splitting patterns may indicate rotational isomerism or impurities.

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion [M+H]⁺ (e.g., m/z 335.9472 for C₇H₆IN₂O₃).

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient).

Contradictions between techniques (e.g., NMR vs. HPLC) often stem from degradation during analysis. Stability studies under varying pH and light exposure are critical .

Advanced Research Questions

Q. How can computational chemistry methods streamline reaction optimization for this compound synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for iodination/nitration steps. For example:

- Reaction Path Search : Identify energetically favorable pathways using software like GRRM or Gaussian.

- Solvent Effects : COSMO-RS simulations to optimize solvent polarity and reduce byproduct formation.

Experimental validation involves parallel reaction screening under computationally derived conditions (e.g., solvent dielectric constant >15). ICReDD’s integrated computational-experimental workflow reduces trial-and-error by >50% .

Q. How should researchers address conflicting data in reaction yields or byproduct profiles during scale-up?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., stirring rate, cooling rate):

- Fractional Factorial Design : Screen critical parameters (e.g., temperature, reagent stoichiometry) with minimal experiments.

- Response Surface Methodology (RSM) : Optimize interdependent factors (e.g., solvent volume vs. reaction time).

Conflicting data often arise from kinetic vs. thermodynamic control. For example, higher temperatures may favor nitro-group rearrangement, increasing byproducts. Real-time monitoring (e.g., in-situ IR) resolves such discrepancies .

Q. What are the challenges in developing heterogeneous catalysts for selective iodination of methoxy-nitro-phenylamine derivatives?

- Methodological Answer : Key challenges include:

- Catalyst Poisoning : Methoxy and nitro groups adsorb strongly to metal surfaces (e.g., Pd/C), reducing activity.

- Selectivity : Competing iodination at ortho vs. para positions relative to nitro groups.

Solutions: - Support Modification : Use mesoporous silica (SBA-15) with tailored pore sizes to limit side reactions.

- Lewis Acid Additives : SnCl₄ or ZnCl₂ to polarize iodine and enhance regioselectivity.

Recent studies show >90% selectivity using Fe₃O₄@SiO₂ core-shell catalysts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.